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Abstract
Enprostil (CAS RN 73121-56-9) is a potent synthetic analog of prostaglandin E2 (PGE2)

characterized by its significant gastric antisecretory and cytoprotective properties.[1][2] This

technical guide provides a comprehensive overview of enprostil, including its chemical and

physical properties, mechanism of action, pharmacological effects, and its application in the

treatment of peptic ulcer disease. The document is intended for researchers, scientists, and

professionals in the field of drug development, offering in-depth insights into the scientific

principles and experimental data that underpin the therapeutic utility of enprostil. While the

initial inquiry referenced CAS number 58420-91-0, the substantive body of scientific literature

on anti-ulcer prostaglandins points to enprostil as the compound of interest for this therapeutic

application.

Introduction: The Rationale for Prostaglandin
Analogs in Gastric Health
Prostaglandins, particularly of the E series, are endogenous lipid compounds that play a crucial

role in maintaining the integrity of the gastrointestinal mucosa.[3] They exert their protective

effects through a variety of mechanisms, including the inhibition of gastric acid secretion and
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the stimulation of mucus and bicarbonate production.[4] However, the therapeutic use of

natural prostaglandins is limited by their rapid metabolism and systemic side effects. This has

driven the development of synthetic analogs like enprostil, which are designed for greater

stability and more selective action.[1] Enprostil was developed as a highly potent inhibitor of

gastric HCl secretion and has been a subject of extensive research for its role in managing

peptic ulcers.[1][4]

Physicochemical Properties of Enprostil
A thorough understanding of a drug candidate's physicochemical properties is fundamental to

its development. Enprostil's characteristics are summarized below.

Property Value Source

CAS Number 73121-56-9 [1][5]

Molecular Formula C23H28O6 [1][5]

Molecular Weight 400.47 g/mol [1][5]

IUPAC Name

methyl 7-[(1S,2S,3S)-3-

hydroxy-2-[(E,3S)-3-hydroxy-4-

phenoxybut-1-enyl]-5-

oxocyclopentyl]hepta-4,5-

dienoate

[1][5]

Synonyms Gardrin, Camleed, RS-84135 [5][6]

Mechanism of Action: A Multifaceted Approach to
Gastric Protection
Enprostil's therapeutic effects are mediated through its selective interaction with prostaglandin

receptors, leading to a cascade of physiological responses that collectively protect the gastric

mucosa.[3]

Selective Agonism at the EP3 Receptor
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Unlike its parent compound, prostaglandin E2, which non-selectively binds to all four EP

receptor subtypes (EP1, EP2, EP3, and EP4), enprostil is a selective agonist for the EP3

receptor.[1] This selectivity is advantageous as it is expected to result in a more targeted

therapeutic action with a reduced side-effect profile.[1]

Inhibition of Gastric Acid Secretion
The binding of enprostil to EP3 receptors on parietal cells in the stomach lining is a key

mechanism for its antisecretory effect.[3] This interaction inhibits adenylate cyclase, leading to

decreased intracellular cyclic AMP (camp) levels.[3] The reduction in camp curtails the activity

of the H+/K+ ATPase proton pump, the final step in gastric acid secretion.[3] This leads to a

significant reduction in both basal and stimulated gastric acid output.[7][8]

Cytoprotective Effects
Beyond acid suppression, enprostil exerts direct cytoprotective effects on the gastric mucosa.

[3] These include:

Stimulation of Mucus and Bicarbonate Secretion: Enprostil enhances the secretion of mucus

and bicarbonate, which form a protective layer that shields the gastric epithelium from the

corrosive effects of stomach acid.[3][4]

Increased Mucosal Blood Flow: The compound promotes blood flow to the gastric mucosa,

which is essential for the delivery of oxygen and nutrients required for cellular repair and

maintenance of mucosal integrity.[3]

Anti-inflammatory Properties: Enprostil has demonstrated anti-inflammatory effects, which

can help to reduce mucosal inflammation associated with peptic ulcers.[3] A study has

shown that enprostil can inhibit the production of interleukin-8, a pro-inflammatory cytokine,

in human colonic epithelial cell lines.[1]

The multifaceted mechanism of action of enprostil is depicted in the following signaling

pathway diagram:
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Figure 1: Signaling pathway of Enprostil's dual action on gastric cells.

Pharmacokinetics and Metabolism
The pharmacokinetic profile of enprostil is a critical determinant of its clinical utility. Following

oral administration, enprostil is rapidly absorbed.[8] Its metabolism and elimination pathways

have been characterized to establish appropriate dosing regimens.[8]

Clinical Efficacy and Therapeutic Applications
Enprostil has been primarily investigated for the treatment of peptic ulcer disease, including

both duodenal and gastric ulcers.[4][7]

Healing of Peptic Ulcers
Numerous clinical trials have demonstrated the efficacy of enprostil in promoting the healing of

peptic ulcers.[9][10] In a U.S. multicenter study, enprostil administered at a dose of 35

micrograms twice daily was found to be significantly more effective than placebo in healing
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duodenal, pyloric, and prepyloric ulcers over a four-week period.[9] Another study showed that

a 35-microgram twice-daily dose of enprostil resulted in an 82% healing rate for gastric ulcers

after six weeks, which was significantly greater than the placebo rate.[10] Comparative studies

have shown that the efficacy of enprostil in ulcer healing is comparable to that of H2-receptor

antagonists like cimetidine and ranitidine.[8][11]

Prevention of NSAID-Induced Gastropathy
A significant application of prostaglandin analogs is in the prevention of gastric mucosal injury

induced by nonsteroidal anti-inflammatory drugs (NSAIDs).[3] Enprostil has shown a protective

effect against aspirin-induced gastroduodenal mucosal injury in healthy volunteers.[12]

The following table summarizes key findings from selected clinical trials:
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Study Focus Dosage Comparator Key Findings Reference

Duodenal,

Pyloric, and

Prepyloric Ulcers

35 µg twice daily Placebo

59% healing with

enprostil vs. 33%

with placebo at 4

weeks (P =

0.005).

[9]

Gastric Ulcers
35 µg and 70 µg

twice daily
Placebo

82% healing with

35 µg enprostil at

6 weeks

(significantly

greater than

placebo).

[10]

Aspirin-Induced

Mucosal Injury
35 µg twice daily

Cimetidine,

Sucralfate,

Placebo

Enprostil was

superior to

placebo in

preventing

aspirin-induced

lesions.

[12]

Gastric Ulcer

Healing
35 µg twice daily Ranitidine

Enprostil showed

comparable ulcer

healing rates to

ranitidine over 8

weeks.

[11]

Safety and Tolerability
The most commonly reported side effects of enprostil are gastrointestinal in nature, including

diarrhea, abdominal pain, nausea, and vomiting.[2][9] These effects are generally mild to

moderate in intensity and often transient.[2]

Experimental Protocols
For drug development professionals, standardized protocols are essential for evaluating the

efficacy and mechanism of action of compounds like enprostil.
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In Vitro Assay for Inhibition of Gastric Acid Secretion
This protocol outlines a method for assessing the inhibitory effect of enprostil on gastric acid

secretion in isolated rabbit gastric glands.

Objective: To determine the dose-dependent inhibition of histamine-stimulated acid secretion

by enprostil.

Methodology:

Isolation of Gastric Glands: Isolate gastric glands from New Zealand white rabbits by

collagenase digestion.

Stimulation of Acid Secretion: Incubate the isolated glands with a stimulant such as

histamine to induce acid secretion.

Treatment with Enprostil: Add varying concentrations of enprostil to the incubated glands.

Measurement of Acid Secretion: Quantify acid secretion using the aminopyrine accumulation

assay, which measures the uptake of radiolabeled ¹⁴C-aminopyrine as an indicator of acid

production.

Data Analysis: Plot the percentage inhibition of aminopyrine uptake against the concentration

of enprostil to determine the IC50 value.
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Figure 2: Workflow for in vitro assessment of gastric acid secretion inhibition.

Future Directions and Conclusion
Enprostil remains a valuable pharmacological tool for understanding the role of prostaglandin

E2 and the EP3 receptor in gastric physiology and pathology. While its clinical use has been

somewhat superseded by the advent of proton pump inhibitors, its distinct mechanism of action

continues to be of interest for specific patient populations and for the development of novel
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gastroprotective agents. This guide has provided a detailed overview of the properties and

uses of enprostil, underscoring its importance in the field of gastroenterology and drug

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b562569?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

